molecular formula C8H17Cl2N3 B3094204 N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride CAS No. 1255717-78-2

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride

Cat. No.: B3094204
CAS No.: 1255717-78-2
M. Wt: 226.14
InChI Key: VWNIZJWAHDKRIH-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride is a chemical compound with the empirical formula C8H17Cl2N3 and a molecular weight of 226.15 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride typically involves the alkylation of 1-methyl-1H-imidazole with 3-chloropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity or receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride is unique due to its specific substitution on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .

Properties

IUPAC Name

N-methyl-3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-9-5-3-4-8-10-6-7-11(8)2;;/h6-7,9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNIZJWAHDKRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC=CN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 2
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 3
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 5
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 6
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride

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